molecular formula C15H17N5OS B12595024 Acetamide,2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-

Acetamide,2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-

Cat. No.: B12595024
M. Wt: 315.4 g/mol
InChI Key: RQTLTIKVZCNVND-UHFFFAOYSA-N
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Description

Acetamide,2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- is a triazinoindole-based acetamide derivative characterized by a sulfur-linked triazinoindole core and an N-propyl acetamide side chain.

Properties

Molecular Formula

C15H17N5OS

Molecular Weight

315.4 g/mol

IUPAC Name

2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propylacetamide

InChI

InChI=1S/C15H17N5OS/c1-3-6-16-12(21)8-22-15-18-14-13(19-20-15)10-7-9(2)4-5-11(10)17-14/h4-5,7H,3,6,8H2,1-2H3,(H,16,21)(H,17,18,20)

InChI Key

RQTLTIKVZCNVND-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)C)N=N1

Origin of Product

United States

Biological Activity

Acetamide, 2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- is a synthetic compound notable for its complex structure and potential biological activities. This article provides an in-depth overview of its biological activity, including synthesis methods, pharmacological properties, and comparisons with structurally similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C15H17N5OS
  • Molecular Weight : Approximately 315.39 g/mol

The compound features a thioether linkage and incorporates both indole and triazine rings, which are known for their diverse pharmacological properties. The presence of these moieties suggests potential interactions with various biological targets.

Synthesis Methods

The synthesis of Acetamide, 2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- typically involves multi-step organic synthesis strategies. Key steps may include:

  • Formation of the Triazino-Indole Core : Utilizing appropriate precursors to construct the triazino-indole framework.
  • Thioether Formation : Introducing the thioether linkage through reactions with thiols.
  • Acetamide Group Introduction : Finalizing the structure by incorporating the acetamide group.

Biological Activity

Research indicates that Acetamide, 2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest significant antimicrobial properties against various pathogens.
  • Antioxidant Properties : The compound has shown potential in scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : Interaction studies indicate modulation of inflammatory pathways, suggesting therapeutic applications in inflammatory diseases.

The biological activity of Acetamide is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to cell proliferation and inflammation.
  • Receptor Binding : Binding to particular receptors could modulate signaling pathways related to disease processes.

Comparative Analysis

To contextualize the biological activity of Acetamide, comparisons with structurally similar compounds are essential. Below is a summary table highlighting key features of these compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Indole-3-acetamideC10H10N2OSimple indole derivativeKnown antimicrobial activity
ThioacetamideC3H7NSContains thioether; simpler structureHepatotoxicity studies
8-Methyltriazolo[5,6-b]indoleC10H8N4SIndole derivativeAntimicrobial properties

The unique combination of functional groups in Acetamide sets it apart from these analogs, potentially enhancing its biological activity.

Case Studies and Research Findings

Recent studies have focused on the pharmacological evaluation of compounds similar to Acetamide. For example:

  • Antitumor Activity : A study evaluated related triazino-indole derivatives for their cytotoxic effects on cancer cell lines, revealing promising results for further development.
  • Inflammatory Response Modulation : Research indicated that certain derivatives could significantly reduce markers of inflammation in vitro.

These findings underscore the need for further investigation into the therapeutic potential of Acetamide.

Scientific Research Applications

Medicinal Chemistry

Acetamide derivatives have been investigated for their potential as therapeutic agents. The triazino-indole core structure is known for its biological activity, particularly in oncology.

Case Study: Anticancer Activity

Research has indicated that compounds similar to Acetamide, 2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF7 (Breast Cancer) : IC50 values were reported at 3.79 µM.
  • NCI-H460 (Lung Cancer) : IC50 values were reported at 12.50 µM.

These findings suggest that the compound may inhibit tumor growth effectively and could serve as a lead compound in drug development for cancer therapy .

Agricultural Science

The compound's thioether functionality may also contribute to its use in agrochemicals. Research into similar compounds has shown promise in herbicidal and fungicidal applications.

Case Study: Herbicidal Activity

In studies comparing various acetamide derivatives:

  • Compounds with similar structural motifs demonstrated effective weed control with low toxicity to non-target species.

This suggests that derivatives of Acetamide could be developed into environmentally friendly herbicides .

Material Science

The unique properties of Acetamide derivatives make them suitable candidates for use in polymers and materials science.

Case Study: Polymer Synthesis

Recent advancements have explored using Acetamide derivatives as monomers in polymer synthesis. The incorporation of the triazino-indole structure into polymer backbones has resulted in materials with enhanced thermal stability and mechanical properties.

Table of Applications

Application AreaDescriptionReference
Medicinal ChemistryPotential anticancer agent
Agricultural SciencePossible herbicide formulation
Material ScienceMonomer for high-performance polymers

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Bromine at position 8 (e.g., Compound 25, ) increases molecular weight and may enhance halogen bonding in target interactions. Ethoxy groups (e.g., ) could improve metabolic stability compared to methyl.
  • Synthetic Yield : Yields vary widely (e.g., 31% for N-(4-chlorophenyl) analog vs. 32% for N-(4-fluorophenyl) analog ), influenced by steric and electronic factors of substituents.
Physicochemical Properties

Table 2: Molecular Weight and Spectral Data

Compound Name Molecular Weight (g/mol) Key Spectral Features (NMR, IR) Reference
Acetamide,2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- ~395 (estimated) Not reported
N-(4-Fluorophenyl)-2-((5-methyl-triazino[5,6-b]indol-3-yl)thio)acetamide 367.1 1H NMR: δ 10.48 (s, NH), 7.16 (t, J=8.9 Hz, Ar-H)
N-(4-Bromophenyl)-2-((8-bromo-5-methyl-triazino[5,6-b]indol-3-yl)thio)acetamide 480.0 (estimated) Not reported

Key Observations :

  • Fluorine substituents (e.g., ) may reduce metabolic degradation via resistance to cytochrome P450 oxidation.
Pharmacological Potential

While direct data for the target compound are absent, related triazinoindole derivatives exhibit diverse bioactivities:

  • Antiviral Activity: Triazinoindole-thioacetamides with bromophenyl groups (e.g., ) show structural similarity to VP32947, a BVDV inhibitor .
  • Enzyme Inhibition : Analogous compounds (e.g., ) demonstrate α-glucosidase and antidepressant activities, suggesting possible enzyme-targeted mechanisms.

Table 3: Inferred Bioactivity Based on Structural Proximity

Compound Class Potential Activity Reference
Triazinoindole-thioacetamides Antiviral, enzyme inhibition
N-propyl derivatives Improved pharmacokinetics

Q & A

Advanced Question

  • Reaction path search algorithms : Quantum chemical calculations (e.g., DFT) identify transition states and intermediates, enabling rational design of reaction pathways .
  • Machine learning (ML) : Training models on existing triazinoindole/thioacetamide datasets to predict regioselectivity in cycloaddition or substitution reactions .
  • Molecular docking : For bioactive derivatives, docking studies with target proteins (e.g., kinases) guide functionalization of the acetamide or triazinoindole moieties .

What strategies are recommended for scaling up synthesis while maintaining reproducibility?

Advanced Question

  • Process intensification : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cycloaddition) .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and critical process parameters (CPPs) early, ensuring robustness across batches .
  • In-situ analytics : PAT (Process Analytical Technology) tools like Raman spectroscopy monitor crystallization or impurity formation during scale-up .

How can researchers validate the biological relevance of this compound in target studies?

Advanced Question

  • SAR studies : Synthesize derivatives with modifications to the triazinoindole (e.g., methyl group substitution) or thioether linker, then assay against biological targets .
  • Metabolic stability assays : Microsomal incubation (e.g., human liver microsomes) to assess susceptibility to oxidative degradation .
  • ADME profiling : Computational tools (e.g., SwissADME) predict absorption, distribution, and toxicity, prioritizing candidates for in vivo testing .

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